![molecular formula C17H16N8O B2607200 N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-1,3-benzodiazole-5-carboxamide CAS No. 2200357-18-0](/img/structure/B2607200.png)
N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-1,3-benzodiazole-5-carboxamide
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Overview
Description
N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-1,3-benzodiazole-5-carboxamide is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly in the treatment of cancer. Its unique structure, which includes a triazolo[4,3-b]pyridazine moiety, azetidine ring, and benzodiazole carboxamide group, contributes to its biological activity and makes it a subject of extensive research.
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazolo[4,3-b]pyridazine scaffold have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities
Mode of Action
Compounds with similar structures are known to interact with their targets through hydrogen bond accepting and donating characteristics .
Pharmacokinetics
In general, the pharmacokinetic properties of a compound depend on its chemical structure, and in silico pharmacokinetic studies can provide some insights .
Result of Action
Based on its structural similarity to other active compounds, it might have potential therapeutic effects such as anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-1,3-benzodiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Triazolo[4,3-b]pyridazine Core: This step involves the cyclization of appropriate hydrazine derivatives with nitriles or other suitable reagents under acidic or basic conditions.
Azetidine Ring Construction: The azetidine ring is introduced through nucleophilic substitution reactions, often using azetidine-3-carboxylic acid derivatives.
Benzodiazole Carboxamide Formation: The final step involves coupling the triazolo[4,3-b]pyridazine-azetidine intermediate with a benzodiazole carboxylic acid derivative using peptide coupling reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-1,3-benzodiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the azetidine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the azetidine or benzodiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution pattern.
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted analogs, each with potentially different biological activities.
Scientific Research Applications
N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-1,3-benzodiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-[3-(6-Phenyl[1,2,4]Triazolo[4,3-B]Pyridazin-3-Yl)Phenyl]Acetamide
- [1,2,4]Triazolo[4,3-a]pyrazine Derivatives
Uniqueness
N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-1,3-benzodiazole-5-carboxamide is unique due to its dual inhibitory activity against c-Met and Pim-1 kinases, which are critical targets in cancer therapy. This dual inhibition is not commonly observed in similar compounds, making it a promising candidate for further development as an anticancer agent .
Properties
IUPAC Name |
N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N8O/c1-23(17(26)11-2-3-13-14(6-11)19-9-18-13)12-7-24(8-12)16-5-4-15-21-20-10-25(15)22-16/h2-6,9-10,12H,7-8H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAZTNGATMFJPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C(=O)C4=CC5=C(C=C4)N=CN5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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